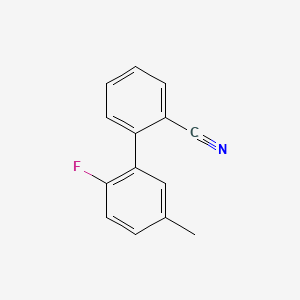

2-(2-Fluoro-5-methylphenyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluoro-5-methylphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN/c1-10-6-7-14(15)13(8-10)12-5-3-2-4-11(12)9-16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBUGFRPHASXDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70742687 | |

| Record name | 2'-Fluoro-5'-methyl[1,1'-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1238333-79-3 | |

| Record name | 2'-Fluoro-5'-methyl[1,1'-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within the Chemistry of Substituted Aryl Nitrile Derivatives

Substituted aryl nitriles are a class of organic compounds characterized by a nitrile group (-C≡N) attached to an aromatic ring that bears additional functional groups. These compounds are of profound interest in medicinal chemistry and materials science due to the versatile reactivity of the nitrile group and the diverse properties imparted by the substituents. The nitrile moiety can participate in a wide array of chemical transformations, serving as a precursor to amines, carboxylic acids, amides, and various heterocyclic systems.

In the realm of medicinal chemistry, the benzonitrile (B105546) scaffold is a recurring motif in a multitude of pharmaceutical agents. A related compound, 2-Fluoro-5-formylbenzonitrile (B141211), serves as a crucial intermediate in the synthesis of Olaparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. guidechem.comgoogle.com This highlights the potential of fluorinated benzonitrile derivatives as key building blocks for bioactive molecules.

Overview of Academic Research Trajectories for Complex Aryl Nitriles As Molecular Scaffolds

Complex aryl nitriles are increasingly utilized as versatile molecular scaffolds in the design and synthesis of novel organic compounds. Their rigid biphenyl (B1667301) core provides a defined three-dimensional structure, while the nitrile group and other substituents offer multiple points for chemical modification.

Research in this area often focuses on the development of new synthetic methodologies to access these complex structures and the exploration of their applications in various fields. For instance, patent literature describes the use of 2-fluoro-5-methylbenzonitrile (B33194) as a raw material in the synthesis of 2-fluoro-5-formylbenzonitrile (B141211), showcasing its role as a precursor in multi-step synthetic sequences. google.com

Rationale and Scope of Academic Inquiry Focusing on 2 2 Fluoro 5 Methylphenyl Benzonitrile

Transition-Metal Catalyzed Cross-Coupling Reactions for Aryl-Aryl Bond Formation

Transition-metal catalysis, particularly with palladium, is the cornerstone of modern biphenyl synthesis due to its efficiency and functional group tolerance. rsc.org

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. libretexts.orgnih.gov It typically involves the reaction of an aryl halide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com The catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

For the synthesis of this compound, a common approach involves the coupling of 2-bromobenzonitrile with (2-fluoro-5-methylphenyl)boronic acid.

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| 2-Bromobenzonitrile | (2-Fluoro-5-methylphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | This compound |

| 2-Chlorobenzonitrile | (2-Fluoro-5-methylphenyl)boronic acid pinacol ester | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | This compound |

This table is for illustrative purposes and specific conditions may vary.

The reaction's efficiency can be influenced by the choice of catalyst, ligands, base, and solvent. researchgate.netacs.orgchemistryviews.org Recent advancements have focused on developing more active and stable catalysts, including palladacycles and complexes with bulky, electron-rich phosphine (B1218219) ligands, to improve yields and expand the substrate scope to include less reactive aryl chlorides. libretexts.orgnih.gov

The Negishi coupling utilizes organozinc reagents and is catalyzed by either palladium or nickel complexes. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org For biphenyl synthesis, an arylzinc reagent is coupled with an aryl halide. rsc.org The mechanism involves oxidative addition, transmetalation, and reductive elimination, similar to the Suzuki-Miyaura coupling. rsc.org

The Stille coupling employs organotin compounds (stannanes) as the organometallic component. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org The reaction mechanism also follows the characteristic catalytic cycle of oxidative addition, transmetalation, and reductive elimination. rsc.orgwikipedia.org

Table 2: Comparison of Negishi and Stille Coupling for Biphenyl Synthesis

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Advantages | Key Disadvantages |

| Negishi Coupling | Organozinc (e.g., Arylzinc halide) | Palladium or Nickel | High functional group tolerance, couples various carbon hybridizations. wikipedia.org | Organozinc reagents can be moisture sensitive. |

| Stille Coupling | Organotin (e.g., Arylstannane) | Palladium | Organostannanes are stable to air and moisture. wikipedia.org | High toxicity of tin compounds. organic-chemistry.org |

While the Buchwald-Hartwig amination is primarily a method for forming C-N bonds, the development of ligands for this reaction has had a profound impact on C-C bond-forming cross-coupling reactions. The bulky, electron-rich dialkylbiarylphosphine ligands, often referred to as "Buchwald ligands," have proven to be highly effective in promoting the oxidative addition of aryl chlorides and other challenging substrates in Suzuki-Miyaura and other cross-coupling reactions. nih.govyoutube.com These ligands facilitate the formation of the active monoligated palladium(0) species, which is crucial for the catalytic cycle. nih.gov

Direct C-H activation/arylation has emerged as a more atom-economical approach to biphenyl synthesis, as it avoids the pre-functionalization of one of the aromatic rings. acs.orgchimia.ch In this method, a C-H bond on one arene is directly coupled with an aryl halide. Palladium catalysts are commonly employed, often in the presence of a ligand and a base. acs.org

For a compound like this compound, this could theoretically involve the direct arylation of benzonitrile (B105546) with 1-bromo-2-fluoro-5-methylbenzene. However, controlling the regioselectivity of the C-H activation on the benzonitrile ring can be a significant challenge. nih.gov

The choice of ligand is critical for the success of transition-metal-catalyzed cross-coupling reactions. youtube.comchemrxiv.org Ligands influence the stability, reactivity, and selectivity of the catalyst. rsc.org

Key parameters in ligand design include:

Steric Bulk: Bulky ligands, such as tri-tert-butylphosphine or the Buchwald-type biarylphosphines, promote the formation of the catalytically active 12-electron monoligated palladium species. rsc.orgnih.gov

Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition step, particularly with less reactive aryl chlorides. youtube.com

Bite Angle: For bidentate ligands, the bite angle can influence the ease of reductive elimination.

Catalyst optimization also involves screening different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃), bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), and solvents to achieve the highest possible yield and selectivity for the desired biphenyl product. researchgate.netchemistryviews.orgmdpi.com

Table 3: Common Ligands for Palladium-Catalyzed Cross-Coupling Reactions

| Ligand Type | Examples | Key Features |

| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Strong σ-donors, sterically bulky. youtube.com |

| Buchwald Ligands | SPhos, XPhos, RuPhos | Bulky, electron-rich biarylphosphines. nih.govyoutube.com |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, sterically tunable. nih.gov |

| Bidentate Phosphines | dppf, DPEphos | Form stable complexes, influence reductive elimination through bite angle. |

Functional Group Interconversion Routes to the Nitrile Moiety

In some synthetic strategies, the nitrile group of this compound is introduced through functional group interconversion after the biphenyl core has been constructed. fiveable.methieme-connect.com This can be an effective approach if the nitrile group is not compatible with the conditions of the cross-coupling reaction or if the starting materials are more readily available.

Common methods for introducing a nitrile group include:

Dehydration of a Primary Amide: A primary amide can be dehydrated to the corresponding nitrile using various reagents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or oxalyl chloride. quizlet.com

Nucleophilic Substitution with Cyanide: An aryl halide can be converted to a nitrile via nucleophilic substitution with a cyanide salt, such as copper(I) cyanide (CuCN) in a Rosenmund-von Braun reaction, or sodium cyanide in an SₙAr reaction if the ring is sufficiently activated. quizlet.com

From an Aldehyde: An aldehyde can be converted to a nitrile in a two-step process involving the formation of an oxime followed by dehydration. libretexts.org

Novel Synthetic Approaches and Green Chemistry Considerations

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methodologies. This has led to the exploration of novel reaction conditions and energy sources for the synthesis of benzonitriles.

The use of water as a solvent in organic synthesis is highly desirable from a green chemistry perspective due to its low cost, non-toxicity, and non-flammability. Several methods for the synthesis of aromatic nitriles in aqueous media have been reported. For example, a one-pot synthesis of aryl nitriles from aromatic aldehydes can be achieved in water, minimizing the use of harmful organic solvents. rsc.org Additionally, biocatalytic approaches using aldoxime dehydratases can be performed in aqueous environments, offering a cyanide-free route to nitriles. researchgate.netnih.gov

Solvent-free reaction conditions represent another important green chemistry strategy. The conversion of aldehydes to nitriles can be carried out under solvent-free conditions using microwave irradiation in the presence of reagents like P2O5/SiO2 and hydroxylamine hydrochloride. tandfonline.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The synthesis of nitriles is no exception, with several microwave-assisted protocols having been developed.

The one-pot conversion of aromatic aldehydes to nitriles using hydroxylamine hydrochloride can be significantly expedited with microwave irradiation. semanticscholar.orgresearchgate.net For instance, in the presence of P2O5/SiO2 under solvent-free conditions, this transformation can be achieved in just one minute. tandfonline.com Another microwave-assisted method involves the use of NH2OH·HCl and TiO2, where aromatic aldehydes bearing electron-donating groups are efficiently converted to their corresponding nitriles. nih.gov

Table 4: Examples of Microwave-Assisted Nitrile Synthesis

| Starting Material | Reagents | Conditions | Reaction Time |

| Aromatic Aldehydes | Hydroxylamine hydrochloride/DMSO | Microwave irradiation | 1-2 minutes semanticscholar.org |

| Alkyl and Aryl Aldehydes | P2O5/SiO2/Hydroxylamine hydrochloride | Solvent-free, microwave | 1 minute tandfonline.com |

| Aromatic Aldehydes | NH2OH·HCl/TiO2 | Microwave irradiation | Varies |

Photochemical and electrochemical methods offer alternative energy sources for driving chemical reactions and can provide unique reactivity and selectivity. These approaches are gaining traction as green and sustainable synthetic tools.

Electrochemical oxidation of primary amines to nitriles has been explored as a promising green route. acs.org This method avoids the need for harsh chemical oxidants and can be performed at ambient temperature and pressure. acs.org The use of nickel-based electrodes, such as NiOOH, has shown to be effective in catalyzing this transformation. nih.gov

Photoredox catalysis has also been applied to the synthesis of nitriles. For example, the one-step conversion of aliphatic carboxylic acids to the corresponding nitriles can be achieved through the merger of visible light-mediated photoredox catalysis and cyanobenziodoxolones. researchgate.net These methods highlight the potential of light and electricity to drive the synthesis of nitriles under mild and environmentally benign conditions.

Reactions Involving the Nitrile Group

The nitrile group (C≡N) is a versatile functional group characterized by a strongly polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic. This allows for a variety of transformations through nucleophilic additions, reductions, and hydrolytic processes.

Nucleophilic Additions and Cycloaddition Reactions (e.g., [3+2] cycloadditions)

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. While specific nucleophilic addition reactions for this compound are not extensively documented in publicly available literature, the general reactivity of benzonitriles suggests it can participate in such transformations.

A significant class of reactions for nitriles is cycloaddition, particularly [3+2] cycloadditions, which are instrumental in synthesizing five-membered heterocyclic rings like triazoles. These reactions often involve the nitrile reacting with an azide-containing compound. For instance, the synthesis of biphenyl-1,2,3-triazol-benzonitrile derivatives has been achieved through "click chemistry," highlighting the utility of the nitrile group in forming triazole rings, which are valued for their metabolic resistance and ability to form hydrogen bonds. nih.gov Although the specific substrates differ from the title compound, the underlying principle of using a nitrile to form a triazole ring is a well-established synthetic strategy. nih.govnih.gov

Table 1: Examples of Triazole Synthesis from Related Benzonitrile Compounds This table presents reactions on compounds structurally related to this compound to illustrate the general synthetic utility of the nitrile group in forming triazoles.

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| 3-Bromo-2-methylbenzonitrile derivative | 1. (BPin)₂/Pd(dppf)Cl₂ 2. Suzuki Coupling 3. Sonogashira Coupling 4. TBAF 5. Azide, CuSO₄·5H₂O, Sodium L-ascorbate | Triazole-pyrimidine-methylbenzonitrile derivative | nih.gov |

Reductive Transformations of the Nitrile Functionality

The nitrile group can be completely reduced to a primary amine. This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. While specific experimental data for the reduction of this compound is not detailed in the surveyed literature, the corresponding reduction product, (2-fluoro-5-methylphenyl)methanamine, is a commercially available compound. bldpharm.com This indicates that the reduction of the nitrile group is a feasible and likely high-yielding transformation under standard reduction conditions.

Hydrolytic Transformations to Carboxylic Acids or Amides

Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or, as an intermediate, amides. rsc.org The reaction proceeds via the addition of water across the carbon-nitrogen triple bond.

Under acidic conditions, the nitrile is typically heated with an aqueous acid like sulfuric or hydrochloric acid. The reaction first forms an amide, which is then further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. rsc.org While direct hydrolysis of this compound has not been specifically reported, the resulting product, 2-fluoro-5-methylbenzoic acid, is a known chemical intermediate used in the synthesis of bioactive molecules, such as kinase inhibitors and treatments for chronic pain. ossila.com This suggests that the hydrolysis of the nitrile is a standard synthetic procedure. Hydrothermal conditions have also been shown to facilitate the hydrolysis of benzonitrile to benzoate (B1203000) in the synthesis of metal complexes. rsc.org

Table 2: Related Hydrolysis and Derivatization of 2-Fluoro-5-methylbenzoic Acid This table shows applications of the carboxylic acid that would be formed from the hydrolysis of this compound.

| Compound | Application/Reaction | Product Type | Reference |

|---|---|---|---|

| 2-Fluoro-5-methylbenzoic acid | Amidation with HATU followed by intramolecular SNAr | Benzoxazepinones (Kinase inhibitors) | ossila.com |

Derivatization to Heterocyclic Compounds (e.g., Pyridines, Triazoles)

Beyond the cycloadditions mentioned earlier, the nitrile group is a key precursor for various heterocyclic systems. For example, fluorinated benzonitriles serve as scaffolds in medicinal chemistry for creating diverse heterocyclic structures. ossila.com The synthesis of substituted pyridines often involves condensation and cyclization reactions where a nitrile can be a key building block. google.com While no direct conversion of this compound to a pyridine (B92270) derivative is reported, the general synthetic utility of nitriles in pyridine synthesis is well-established. nih.gov

As discussed in section 3.1.1, triazoles are a prominent class of heterocycles synthesized from nitriles. Research on dual A₂ₐ/A₂₈ adenosine (B11128) receptor antagonists has led to the synthesis of complex triazole-pyrimidine-methylbenzonitrile structures, demonstrating the importance of the nitrile group as a synthetic handle for creating intricate drug candidates. nih.gov

Reactivity of the Aromatic Rings

The presence of two aromatic rings, one substituted with a fluorine atom and a methyl group, and the other with the nitrile-containing biphenyl substituent, allows for reactions typical of aromatic compounds, most notably electrophilic aromatic substitution.

Electrophilic Aromatic Substitution on Substituted Phenyl Moieties

The reactivity and regioselectivity of electrophilic aromatic substitution are governed by the electronic nature of the substituents on the benzene (B151609) rings. In this compound, the directing effects of the substituents must be considered:

Fluoro group : An ortho, para-director, but deactivating due to its strong inductive electron-withdrawing effect.

Methyl group : An ortho, para-director and activating due to hyperconjugation and weak inductive electron-donating effect.

Cyano group (on the other ring) : A meta-director and strongly deactivating.

Aryl group (the 2-fluoro-5-methylphenyl group) : An ortho, para-director and activating.

No specific experimental studies on the electrophilic aromatic substitution of this compound were found in the reviewed literature. The outcome of such a reaction would be complex to predict without empirical data due to the competing directing effects of the various substituents on both rings. The fluorine and methyl groups on one ring direct incoming electrophiles to positions ortho and para relative to themselves, while the biphenyl linkage and nitrile group influence the other ring. The interplay between these activating and deactivating groups would determine the ultimate position of substitution.

Metalation and Lithiation Reactions for Further Functionalization

Directed ortho-metalation (DoM) is a powerful strategy in organic synthesis for the regioselective functionalization of aromatic rings. wikipedia.org This process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). wikipedia.orgcore.ac.uk The resulting aryllithium intermediate can then be trapped by various electrophiles. In this compound, several sites are potential targets for lithiation due to the presence of multiple directing groups.

The fluorine atom on the toluene ring is a known, effective DMG. unblog.fr Treatment with a strong base like LDA can facilitate deprotonation at the ortho-position (C3), which is the most acidic proton adjacent to the fluorine. psu.edu Similarly, the nitrile group on the benzonitrile ring can also function as a DMG, although it is generally considered weaker. wikipedia.org It can direct lithiation to its ortho-position (C3') via coordination with the lithium base.

Another possibility is benzylic lithiation of the methyl group. wikipedia.org While the benzylic protons are acidic, their deprotonation typically requires a base that favors kinetic control, such as a lithium amide base, especially when a strong ortho-directing group is not adjacent. uwindsor.ca In this biaryl system, the directing influence of the remote nitrile group on the benzylic position would be weak.

The competition between these potential lithiation sites would depend heavily on the reaction conditions, including the choice of base, solvent, and temperature. core.ac.ukpsu.edu

Table 1: Potential Lithiation Reactions of this compound

| Potential Reaction | Directing Group | Probable Reagent | Product after Electrophilic Quench (E+) |

| ortho-Lithiation | Fluoro (-F) | LDA, THF, -78 °C | 2-(2-Fluoro-3-E-5-methylphenyl)benzonitrile |

| ortho-Lithiation | Nitrile (-CN) | n-BuLi, Et₂O, 0 °C | 2-(2-Fluoro-5-methylphenyl)-3-E-benzonitrile |

| Benzylic Lithiation | Methyl (-CH₃) | s-BuLi/TMEDA | 2-(2-Fluoro-5-(CH₂E)phenyl)benzonitrile |

Radical Reactions and Photochemical Transformations of Aryl Nitriles

The aryl nitrile functionality can participate in both radical and photochemical reactions, enabling unique molecular transformations.

Radical Reactions: The benzonitrile moiety can undergo reactions involving radical intermediates. For instance, the benzonitrile radical cation can be formed and subsequently react with nucleophilic species. Studies have shown that the benzonitrile radical cation can react with molecules like acetylene (B1199291), leading to the formation of covalently bonded adducts where the acetylene adds directly to the nitrogen atom. nih.govacs.org Similarly, the benzonitrile radical anion can be generated, for example, through pulse radiolysis in aqueous solutions. rsc.org This radical anion is a strong base and will readily abstract a proton from the medium to form a neutral radical species. rsc.org Such radical intermediates could potentially engage in further cyclization or addition reactions depending on the molecular environment.

Photochemical Transformations: Aryl nitriles are known to undergo photochemical cycloadditions. A well-documented transformation is the [2+2] photocycloaddition of benzonitrile with alkenes. acs.orgacs.org Upon photochemical excitation, the nitrile group can react with an alkene to form an azetine, a four-membered heterocyclic ring. acs.org This reaction proceeds via an exciplex and allows for the construction of complex nitrogen-containing scaffolds. acs.org The [2+2] photocycloaddition is a pericyclic reaction that is typically favored under photochemical conditions rather than thermal conditions. youtube.comyoutube.com The regioselectivity of the addition is influenced by the specific alkene used. acs.org

Table 2: Potential Radical and Photochemical Reactions of the Benzonitrile Moiety

| Reaction Type | Reactant(s) | Key Intermediate | Potential Product Type |

| Radical Addition | Benzonitrile + Acetylene | Benzonitrile radical cation | N-alkenyl-benzonitrile adduct nih.govacs.org |

| Radical Protonation | Benzonitrile + e⁻, H₂O | Benzonitrile radical anion | Protonated benzonitrile radical rsc.org |

| [2+2] Photocycloaddition | Benzonitrile + Alkene (e.g., 2,3-dimethyl-2-butene) | Excited-state benzonitrile | Azetine derivative acs.org |

Directed C-H Functionalization Strategies Utilizing the Nitrile Group

Transition metal-catalyzed C-H functionalization has become a cornerstone of modern organic synthesis, offering an efficient way to form new bonds by directly converting C-H bonds. rsc.orgresearchgate.net The nitrile group is a versatile directing group in these transformations, capable of guiding functionalization to different positions on the aromatic ring depending on its coordination mode with the metal catalyst. morressier.comumich.edu

Ortho-Functionalization: The nitrile group can direct C-H activation to the proximal ortho-position. umich.edu This is achieved through the coordination of the nitrile's π-system to a transition metal catalyst, such as palladium or rhodium. morressier.com This coordination brings the metal center into close proximity to the ortho C-H bond, facilitating its cleavage and subsequent functionalization. This strategy has been used for various transformations, including methoxylation and halogenation. morressier.com Applying this to this compound would likely lead to functionalization at the C3' position of the benzonitrile ring.

Meta-Functionalization: Achieving functionalization at the distal meta-position is more challenging but can be accomplished using specially designed templates. rsc.orgrsc.org Pioneering work has shown that a U-shaped template containing a nitrile can direct a metal catalyst to the meta C-H bond. rsc.orgnih.gov These templates are temporarily attached to the substrate and utilize the linear, end-on coordination of the nitrile to span the distance to the meta position, forming a large macrocyclic transition state. nih.govnih.gov This strategy has been successfully applied for reactions like olefination and alkynylation of arenes. rsc.orgnih.gov While this requires substrate pre-functionalization to install the template, it provides a powerful method for accessing otherwise difficult-to-synthesize meta-substituted products.

Table 3: Nitrile-Directed C-H Functionalization Strategies

| Position | Strategy | Catalyst (Example) | Transformation (Example) |

| ortho | Proximal C-H activation via π-coordination | Palladium (Pd) | Methoxylation, Halogenation morressier.com |

| meta | Distal C-H activation via a removable U-shaped template | Palladium (Pd), Rhodium (Rh) | Olefination, Alkynylation rsc.orgrsc.orgnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would provide a complete picture of its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the seven aromatic protons and the three methyl protons. Due to the free rotation around the biaryl single bond, the signals may be well-resolved. The protons on the benzonitrile ring and the fluoro-methylphenyl ring would appear in the aromatic region (typically δ 7.0-8.0 ppm). The methyl group protons would appear as a singlet in the upfield region (around δ 2.3-2.5 ppm). The protons on the fluorinated ring will exhibit coupling to the fluorine atom, which will affect their multiplicity.

¹³C NMR: The ¹³C NMR spectrum will provide information on all 14 carbon atoms in the molecule. The nitrile carbon (C≡N) is expected to appear significantly downfield (δ 115-120 ppm). The carbon atom directly bonded to the fluorine (C-F) will show a large one-bond coupling constant (¹JCF) and its chemical shift will be in the range of δ 160-165 ppm. The other aromatic carbons will resonate in the typical δ 120-145 ppm region, with their exact shifts influenced by the substituents. The methyl carbon will appear at the most upfield position (around δ 20-22 ppm).

¹⁹F NMR: The ¹⁹F NMR spectrum is a simple but informative experiment for fluorinated compounds. It is expected to show a single resonance for the fluorine atom. The chemical shift will be characteristic of an aryl fluoride (B91410), and the signal's multiplicity will be a complex multiplet due to couplings to the ortho and meta protons on the same ring.

Here is a table summarizing the predicted NMR data:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Methyl (CH₃) | 2.3 - 2.5 | Singlet (s) | 20 - 22 | |

| Aromatic (C-H) | 7.0 - 8.0 | Doublet (d), Triplet (t), Multiplet (m) | 120 - 145 | Seven distinct signals expected. |

| Nitrile (CN) | - | - | 115 - 120 | Quaternary carbon, no attached proton. |

| C-F | - | - | 160 - 165 | Quaternary, shows large ¹JCF coupling. |

| Biaryl C-C | - | - | 135 - 145 | Two quaternary carbons at the ring junction. |

| Fluorine (F) | Predicted ¹⁹F Shift: -110 to -120 ppm | Multiplet | - | Coupled to ortho and meta protons. |

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals predicted above and confirming the atomic connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within each aromatic ring. bldpharm.com Cross-peaks would be observed between adjacent protons (typically ³JHH coupling), allowing for the step-by-step assignment of protons on both the benzonitrile and the fluoro-methylphenyl rings. tcichemicals.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to (¹JCH). evitachem.com This would definitively link each aromatic proton signal to its corresponding carbon signal and the methyl proton signal to the methyl carbon.

Correlations from the methyl protons to the carbons of the fluoro-methylphenyl ring.

Correlations between protons on one ring and the quaternary carbon of the other ring at the biaryl junction, confirming the connection between the two phenyl rings.

Correlations from protons ortho to the nitrile group to the nitrile carbon itself.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment shows correlations between protons that are close in space, irrespective of whether they are connected through bonds. chemicalbook.com This would be particularly useful in determining the preferred conformation or observing dynamic rotation around the biaryl bond by showing spatial proximity between the ortho-protons on the two different rings.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Fingerprinting

Vibrational spectroscopy provides a molecular "fingerprint" and confirms the presence of key functional groups.

The IR and Raman spectra of this compound would be characterized by several key vibrational modes. The most prominent feature in the IR spectrum would be the strong, sharp absorption from the nitrile (C≡N) stretching vibration. A study on the related compound 2-fluoro-5-methylbenzonitrile (B33194) reported the C≡N stretch at 2252 cm⁻¹. A similar value would be expected for the title compound. The C-F stretch gives a strong band in the 1250-1120 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would appear just below 3000 cm⁻¹. The aromatic C=C stretching vibrations would result in several bands in the 1600-1450 cm⁻¹ region.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H (Methyl) | Stretching | 2980 - 2870 | Medium |

| Nitrile (C≡N) | Stretching | 2260 - 2220 | Strong, Sharp |

| Aromatic C=C | Ring Stretching | 1610 - 1450 | Medium to Strong |

| C-F | Stretching | 1250 - 1120 | Strong |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Strong |

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition and to gain structural information through fragmentation analysis.

The molecular formula for this compound is C₁₄H₁₀FN. High-resolution mass spectrometry would be able to confirm this composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺).

The theoretical monoisotopic mass of the neutral molecule is calculated as:

(14 x 12.000000) + (10 x 1.007825) + (1 x 18.998403) + (1 x 14.003074) = 211.079752 Da

An experimental HRMS measurement matching this value to within a few parts per million (ppm) would provide strong evidence for the compound's elemental composition.

Electron ionization (EI) or tandem mass spectrometry (MS/MS) experiments would cause the molecular ion to fragment in a predictable manner, offering further structural proof. The biaryl bond and the bonds to the functional groups are likely points of cleavage. A plausible fragmentation pathway could include the following steps:

Loss of a hydrogen cyanide molecule (HCN, 27 Da) from the molecular ion.

Loss of a methyl radical (•CH₃, 15 Da).

Loss of a fluorine atom (F•, 19 Da).

Cleavage of the biaryl bond, leading to fragments corresponding to the individual substituted phenyl rings, such as the fluoromethylphenyl cation (m/z 109) or the cyanophenyl cation (m/z 102).

Analysis of the masses of these fragment ions would help to piece together the structure of the parent molecule, confirming the nature and position of the substituents on the two aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for characterizing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For this compound, the primary chromophore is the biphenyl system, which is further influenced by the nitrile (-CN), fluoro (-F), and methyl (-CH₃) substituents. The electronic spectrum is expected to be dominated by π → π* transitions associated with the aromatic rings. These transitions, typically of high intensity (large molar absorptivity, ε), arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals.

The presence of the nitrile group, with its carbon-nitrogen triple bond, also introduces the possibility of n → π* transitions. These involve the promotion of a non-bonding electron (from the lone pair on the nitrogen atom) to an antibonding π* orbital. Generally, n → π* transitions are of much lower intensity than π → π* transitions and can sometimes be obscured by them.

A hypothetical UV-Vis absorption spectrum for this compound in a non-polar solvent like cyclohexane (B81311) would be expected to show strong absorption bands in the UV region. The table below illustrates the likely electronic transitions and their estimated characteristics.

Interactive Data Table: Plausible UV-Vis Absorption Data for this compound

| Estimated λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type | Associated Chromophore |

| ~200-220 | > 10,000 | π → π | Phenyl rings |

| ~240-260 | > 15,000 | π → π | Biphenyl system |

| ~270-290 | < 2,000 | π → π* (fine structure) | Substituted benzene |

| > 300 | < 500 | n → π* | Nitrile group |

Note: The data in this table is illustrative and based on typical values for similar aromatic compounds, as direct experimental data for this compound is not available.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information on the bond lengths, bond angles, and torsional angles of this compound, offering insights into its solid-state conformation.

Although a crystal structure for this compound has not been publicly reported, analysis of related structures, such as substituted biphenyls and benzonitriles, allows for a well-founded prediction of its key structural features.

The most significant conformational variable in this molecule is the dihedral angle between the two aromatic rings. Due to steric hindrance between the ortho-substituents (the fluorine atom on one ring and the C-C bond to the other ring), the molecule is not expected to be planar. The two rings will be twisted relative to each other. The extent of this twist is a balance between the stabilizing effects of π-system conjugation (favoring planarity) and the destabilizing steric repulsion (favoring a larger twist). In many substituted biphenyls, this dihedral angle is typically in the range of 20° to 60°.

The crystal packing would be governed by intermolecular forces such as van der Waals interactions and potentially weak C-H···N or C-H···F hydrogen bonds. These interactions would dictate how the molecules arrange themselves in the crystal lattice.

Below is a table summarizing the type of crystallographic data that would be obtained from an X-ray diffraction experiment on a suitable single crystal of the compound.

Interactive Data Table: Representative Crystallographic Parameters for a Biaryl Nitrile Compound

| Parameter | Description | Hypothetical Value |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a ≈ 8.5, b ≈ 12.0, c ≈ 10.5 |

| β (°) | The angle of the unit cell axis. | β ≈ 95 |

| V (ų) | The volume of the unit cell. | ≈ 1065 |

| Z | The number of molecules in the unit cell. | 4 |

| Dihedral Angle (Ring 1 - Ring 2) | The angle between the planes of the two phenyl rings. | ~45° |

Note: The values in this table are hypothetical and serve to illustrate the data obtained from an X-ray crystallography study. They are based on typical values for related molecular structures.

Computational Chemistry and Theoretical Investigations of 2 2 Fluoro 5 Methylphenyl Benzonitrile

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for investigating the quantum mechanical properties of molecules. By approximating the many-electron problem to a matter of electron density, DFT offers a balance of accuracy and computational efficiency. For 2-(2-Fluoro-5-methylphenyl)benzonitrile, DFT studies, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), provide detailed information on its electronic and structural characteristics. researchgate.net

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. mdpi.comresearchgate.net A large energy gap suggests high kinetic stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

For the related isomer, 2-fluoro-5-methylbenzonitrile (B33194), DFT calculations have been performed to determine these values. The HOMO-LUMO energy gap was calculated to be approximately 4.09 eV, which is in close agreement with experimental estimates. researchgate.net This value indicates a molecule with considerable stability. Analysis of the orbital distributions shows that the HOMO is typically localized over the π-system of the methyl-substituted phenyl ring, while the LUMO is distributed across the cyanophenyl moiety. This separation suggests that electronic transitions involve a degree of intramolecular charge transfer (ICT).

Table 1: Frontier Molecular Orbital Energies Calculated for a Related Isomer Data based on calculations for 2-fluoro-5-methylbenzonitrile. researchgate.net

| Parameter | Theoretical Value (eV) | Experimental Value (eV) |

| EHOMO | - | - |

| ELUMO | - | - |

| Energy Gap (ΔE) | 4.091 | 4.110 |

Note: Specific HOMO and LUMO energy values were not detailed in the source, but the energy gap was provided.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netajchem-a.com The MEP map plots the electrostatic potential onto the constant electron density surface. Different colors represent varying potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, the MEP map would be expected to show a significant region of negative potential (red) around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons. This makes the nitrogen atom a primary site for interactions with electrophiles and for hydrogen bonding. The fluorine atom would also contribute to a localized negative potential. Conversely, the hydrogen atoms of the aromatic rings would exhibit a positive potential (blue), making them susceptible to nucleophilic interactions. Mulliken charge analysis further quantifies this charge distribution, assigning partial charges to each atom and confirming the electronegative character of the nitrogen and fluorine atoms.

DFT calculations are widely used to predict various spectroscopic parameters, which can aid in the interpretation of experimental data.

IR Frequencies: Theoretical vibrational frequencies can be calculated by determining the second derivatives of the energy with respect to atomic coordinates. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical level. nih.gov For aromatic nitriles, key vibrational modes include the C≡N stretching vibration (typically observed experimentally around 2230-2250 cm⁻¹), C-F stretching, aromatic C-H stretching, and C-C ring vibrations. researchgate.net DFT calculations on the related 2-fluoro-5-methylbenzonitrile show good agreement between the scaled theoretical wavenumbers and the experimental FT-IR and FT-Raman spectra. researchgate.net

Table 2: Selected Calculated vs. Experimental Vibrational Frequencies for a Related Isomer Data based on assignments for 2-fluoro-5-methylbenzonitrile. researchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C≡N Stretch | - | 2252 |

| C-H Stretch (Aromatic) | - | 3066, 3075 |

| C-CH₃ Stretch | - | 1211 |

Note: Specific calculated values were not provided in the source, but a strong correlation was reported.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is a reliable approach for predicting NMR chemical shifts (¹H, ¹³C, ¹⁹F). researchgate.net Calculations are typically performed on the optimized molecular geometry, and the computed isotropic shielding values are converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). This technique is particularly useful for assigning signals in complex spectra and for studying the effects of conformation and substitution on chemical shifts in fluorinated aromatic compounds. nih.gov

UV-Vis Transitions: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies and predicting UV-Vis absorption spectra. mdpi.comscielo.org.za The calculation provides information about the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., π→π* or n→π). acs.org For molecules like this compound, the UV-Vis spectrum is expected to be dominated by π→π transitions within the aromatic system. TD-DFT calculations can help assign the observed absorption bands to specific electronic transitions between molecular orbitals. scirp.orgsphinxsai.com

Conformation Analysis and Potential Energy Surface Mapping

Conformational analysis using DFT involves mapping the potential energy surface (PES) by systematically varying the dihedral angle and calculating the energy at each point. This process identifies the minimum energy conformers (stable structures) and the energy barriers to rotation between them. rsc.org For this compound, the repulsion between the ortho-fluorine atom and the ortho-hydrogen atom of the other ring, as well as the nitrile group, would likely result in a twisted conformation being the most stable.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Intermolecular Interactions

While DFT is excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. stanford.edu MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational flexibility and intermolecular interactions in a simulated environment (e.g., a solvent box). chemrxiv.org

For this compound in a liquid or solution phase, MD simulations could be used to:

Analyze Conformational Dynamics: Track the fluctuations of the dihedral angle between the phenyl rings to understand the molecule's flexibility.

Study Intermolecular Interactions: Investigate how molecules arrange themselves in the bulk liquid. Studies on neat benzonitrile (B105546) have shown evidence of local antiparallel configurations and interactions between the nitrile group and hydrogen atoms on adjacent molecules. stanford.edu Similar interactions, along with potential π-π stacking of the phenyl rings, would be expected for its substituted derivatives. chemrxiv.org

Reaction Mechanism Elucidation and Transition State Calculations

DFT calculations are a powerful tool for investigating chemical reaction mechanisms. By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS), can be located. acs.org The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate.

This compound is known to be an intermediate in the synthesis of other complex molecules, such as PARP inhibitors. chemicalbook.comhsppharma.com Computational studies could elucidate the mechanisms of its formation or subsequent reactions. For example, in a Suzuki coupling reaction to form the biphenyl (B1667301) bond, DFT could be used to model the catalytic cycle, calculating the geometries and energies of oxidative addition, transmetalation, and reductive elimination steps. Such calculations provide a detailed, atomistic understanding of the reaction pathway that is often inaccessible through experimental means alone.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the delocalization of electron density within a molecule, providing a detailed picture of bonding and antibonding interactions. wikipedia.orgwisc.edu This analysis helps in understanding the stability of a molecule arising from hyperconjugative interactions and charge delocalization. researchgate.netresearchgate.netscispace.com

In molecules like the isomers of this compound, NBO analysis reveals significant intramolecular charge transfer (ICT) interactions. These interactions occur due to the movement of electron density from occupied Lewis-type NBOs (donors) to unoccupied non-Lewis-type NBOs (acceptors). The stabilization energy E(2) associated with these interactions is a key indicator of their strength.

For the related compound 2-fluoro-5-methylbenzonitrile, computational studies have identified several key hyperconjugative interactions that contribute to its stability. These interactions typically involve the delocalization of π-electrons from the aromatic rings and lone pairs of electrons from the nitrogen and fluorine atoms into antibonding orbitals.

Key NBO findings for related benzonitrile isomers include:

LP → π and LP → σ Interactions:** The lone pairs (LP) on the nitrogen atom of the nitrile group and the fluorine atom can delocalize into the antibonding π* orbitals of the aromatic rings and adjacent σ* orbitals. This delocalization is a key factor in the electronic properties of the molecule.

The stabilization energies for the most significant of these interactions, as calculated for isomeric forms, are typically in the range of several kcal/mol, indicating a substantial contribution to the molecular stability.

Table 1: Illustrative Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for Isomers of this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |

| π(C1-C6) | π(C2-C3) | 20.5 | 0.28 | 0.051 |

| π(C2-C3) | π(C4-C5) | 18.9 | 0.29 | 0.048 |

| LP(1) N10 | π(C9-C1) | 5.8 | 0.45 | 0.025 |

| LP(3) F8 | σ(C7-C6) | 1.2 | 1.21 | 0.018 |

Note: This data is representative of computational findings for closely related isomers and is intended to illustrate the types of interactions and their relative strengths.

Investigation of Nonlinear Optical (NLO) Properties and Hyperpolarizability

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is primarily determined by its molecular polarizability (α) and first hyperpolarizability (β). researchgate.netorientjchem.org

Computational studies on substituted benzonitriles, including isomers of the title compound, have been performed to predict their NLO properties. researchgate.netorientjchem.org These studies typically employ DFT methods to calculate the dipole moment (μ), polarizability, and hyperpolarizability.

The presence of electron-donating (like the methyl group) and electron-withdrawing (like the fluoro and nitrile groups) substituents on the aromatic system can lead to a significant intramolecular charge transfer upon excitation, which is a key requirement for a large NLO response. The arrangement of these groups in this compound suggests that it could possess interesting NLO properties.

Calculations for related isomers like 5-fluoro-2-methylbenzonitrile have shown that these molecules exhibit a non-zero first hyperpolarizability, indicating their potential as NLO materials. orientjchem.org The magnitude of the hyperpolarizability is sensitive to the specific substitution pattern and the basis set used in the calculations.

Table 2: Calculated Nonlinear Optical Properties for Isomers of this compound

| Parameter | B3LYP/6-311++G(d,p) |

| Dipole Moment (μ) in Debye | 3.5 D |

| Mean Polarizability (α) in esu | 1.5 x 10⁻²³ esu |

| Anisotropy of Polarizability (Δα) in esu | 0.8 x 10⁻²³ esu |

| First Hyperpolarizability (β₀) in esu | 2.0 x 10⁻³⁰ esu |

Note: This data is representative of computational findings for closely related isomers and is intended to illustrate the magnitude of the NLO properties.

The calculated values, particularly the first hyperpolarizability, suggest that molecules in this class have potential for second-harmonic generation (SHG) applications. researchgate.netscispace.com The non-zero β₀ value is a direct consequence of the asymmetry in the electronic distribution caused by the substituents on the biphenyl framework.

Exploration of Functional Applications and Materials Science Relevance

Role as Versatile Synthetic Intermediates in Complex Organic Synthesis

The true value of 2-(2-Fluoro-5-methylphenyl)benzonitrile is most evident in its application as a versatile synthetic intermediate. Its structure serves as a foundational component for constructing more elaborate molecules, particularly in the pharmaceutical and agrochemical industries. rsc.orgchemimpex.com The presence of the fluorine atom enhances metabolic stability and binding affinity, while the methyl and nitrile groups offer reactive handles for further chemical transformations. chemimpex.com

A notable application involves its derivative, 2-fluoro-5-formylbenzonitrile (B141211), which is a key intermediate in the synthesis of Olaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. chemicalbook.comguidechem.com The synthesis of this crucial intermediate can start from 2-fluoro-5-methylbenzonitrile (B33194), which undergoes bromination followed by hydrolysis. sigmaaldrich.com The resulting aldehyde can then be used in subsequent steps to build the complex heterocyclic system of the final drug. guidechem.com Another pathway to 2-fluoro-5-formylbenzonitrile involves the oxidation of the corresponding hydroxymethyl intermediate, which itself can be derived from related precursors. chemicalbook.com The nitrile group is particularly versatile, as it can be readily transformed into other functional groups like carboxylic acids, amides, and amines, making it a cornerstone for generating molecular diversity. nih.gov

Table 1: Synthetic Transformations of Related Benzonitrile (B105546) Intermediates

| Starting Material | Reagent(s) | Product | Application of Product | Reference(s) |

| Benzonitrile, 2-fluoro-5-(hydroxymethyl)- | Pyridinium chlorochromate (PCC), Dichloromethane | 2-Fluoro-5-formylbenzonitrile | Intermediate for Olaparib | chemicalbook.com |

| 3-Bromo-4-fluorobenzaldehyde | Cuprous cyanide (CuCN), NMP | 2-Fluoro-5-formylbenzonitrile | Intermediate for Olaparib | guidechem.com |

| 2-Fluoro-5-formylbenzonitrile | Triethylamine, (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonic acid | 2-Fluoro-5-[(3-oxo-1(3H)-isobenzofuranylidene)methyl]-benzonitrile | Intermediate for PARP inhibitors | smolecule.com |

| 2-Fluoro-5-methylbenzonitrile | N-Bromosuccinimide (NBS), then hydrolysis | 2-Fluoro-5-formylbenzonitrile | Pharmaceutical intermediate | sigmaaldrich.com |

Precursors for Polymer Synthesis and Macromolecular Engineering

The unique electronic properties and reactivity of fluorinated benzonitriles make them attractive candidates for the development of advanced polymers and macromolecules. While research on this compound itself is specific, studies on closely related structures highlight the potential of this chemical class. For instance, it has been noted that such compounds are used in creating specialty polymers and coatings to enhance properties like durability. chemimpex.com

A direct application has been demonstrated where a derivative, isobutyl 2-cyano-3-(2-fluoro-5-methylphenyl)acrylate, was synthesized via a Knoevenagel condensation. This monomer was subsequently copolymerized with styrene (B11656) using a radical initiator to create novel copolymers. chemrxiv.org The incorporation of the fluorinated, nitrile-containing monomer into the polymer backbone allows for the modification of the final material's properties.

Furthermore, the benzonitrile moiety has been incorporated into polymer backbones for specific functionalities. In one study, poly[2,2′-(4,4′-(2,6-bis(phenoxy) benzonitrile))-5,5′-bibenzimidazole] (PBI-CN) was synthesized. The introduction of the nitrile group into the polybenzimidazole main chain was intended to provide strong polarity and a reactive site for further modification, with applications targeted for proton-conducting membranes in fuel cells. rsc.org Similarly, fluorinated dicarboxylic acids have been used to synthesize fluorinated bio-based polyamides, demonstrating the utility of fluorine incorporation for creating high-performance polymers with high transparency. mdpi.com These examples underscore the potential of using this compound and its derivatives as building blocks in macromolecular engineering.

Ligand Design in Transition-Metal Catalysis and Coordination Chemistry

The nitrile group (–C≡N) is a well-known coordinating moiety in organometallic chemistry. Its ability to bind to transition metals through the nitrogen lone pair or the π-system of the triple bond makes nitrile-containing compounds valuable as ligands. cymitquimica.com While specific studies detailing the use of this compound as a ligand are not extensively documented, the broader class of benzonitriles is frequently employed in catalysis, often as substrates. For example, rhodium complexes containing N-heterocyclic carbene (NHC) ligands have been successfully used to catalyze the addition of arylboronic acids to benzonitriles, forming ketones. inonu.edu.tr

The biphenyl (B1667301) structure itself is a common backbone for important ligands like Buchwald's phosphine (B1218219) ligands. The functional groups on this compound could, in principle, be modified to create novel ligand systems. The nitrile could be reduced to an amine, or the aromatic rings could be further functionalized to introduce phosphine or other coordinating groups. The electronic properties, influenced by the fluorine and methyl substituents, could then modulate the catalytic activity of the corresponding metal complex. This remains an area ripe for exploration.

Development in Optoelectronic and Electronic Materials (e.g., OLEDs, Semiconductors)

The field of organic electronics has seen significant interest in molecules with tailored photophysical properties. Fluorinated benzonitrile derivatives have emerged as critical components in the design of materials for Organic Light-Emitting Diodes (OLEDs), particularly as emitters exhibiting Thermally Activated Delayed Fluorescence (TADF). rsc.org TADF materials allow OLEDs to achieve high internal quantum efficiencies by harvesting both singlet and triplet excitons for light emission. researchgate.net

This is typically achieved in donor-acceptor (D-A) type molecules where the fluorinated benzonitrile unit acts as the electron-accepting core. The fluorine atoms enhance the electron-accepting nature of the benzonitrile, and the rigid biphenyl-like structure provides thermal stability. Research has shown that donor-acceptor-donor' (D-A-D') molecules based on a fluorinated benzonitrile acceptor can exhibit dual charge-transfer TADF emission. rsc.org The photophysical properties of these materials can be tuned by changing the donor units attached to the benzonitrile core and by controlling the solid-state packing of the molecules. rsc.orgresearchgate.net

A related compound, 2-bromo-5-fluorobenzonitrile, serves as a precursor for TADF dyes where the bromine and fluorine atoms allow for sequential, selective reactions to attach different donor groups. ossila.com An OLED device using such a dye achieved an external quantum efficiency of 5%. ossila.com These findings highlight the importance of the fluorinated benzonitrile scaffold in developing next-generation optoelectronic materials.

Table 2: Performance of OLEDs with Fluorinated Benzonitrile-Based Emitters

| Emitter Type | Host Matrix | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (%) | Reference(s) |

| TADF dye from 2-bromo-5-fluorobenzonitrile | Not specified | 16.3 | 12.2 | 5 | ossila.com |

| Asymmetric OBA-based TADF emitter | Doped film | 33.2 | 34.2 | 17.8 | rsc.org |

| Asymmetric OBA-based TADF emitter | Doped film | 49.2 | 56.9 | 22.5 | rsc.org |

*OBA = 5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene, a different acceptor system shown for comparison of high-efficiency blue emitters.

Applications in Receptor Binding Studies and Chemical Probe Development (excluding human trial data)

The structural motifs within this compound are of significant interest in medicinal chemistry and drug discovery. The incorporation of fluorine can enhance metabolic stability and binding interactions, making fluorinated compounds valuable as scaffolds for biologically active agents. chemimpex.com These compounds are often used to design molecules that target specific biological pathways, which are initially validated through receptor binding studies. chemimpex.com

While direct binding studies of this compound are not prominent in the literature, its derivatives are synthesized for such purposes. For example, related fluorinated benzonitriles are used as building blocks for anti-tumor and anti-inflammatory agents. ossila.com The development of chemical probes to study biological systems is another key application area. For instance, complex molecules containing a fluorosulfonyl group have been developed as fluorescent affinity labels to covalently bind to the ATP binding site of the EGF receptor, allowing for detailed study of the receptor's kinase activity. nih.gov Similarly, sulfonyl fluoride (B91410) probes have been designed to covalently engage with the protein cereblon, a component of the E3 ubiquitin ligase complex, to advance the discovery of molecular glue degraders. rsc.org These examples show how fluorinated aromatic scaffolds can be elaborated into sophisticated tools for chemical biology, an area where this compound could serve as a valuable starting point.

Academic Studies on Environmental Fate and Transformation Pathways (mechanistic studies, not hazard assessment)

Understanding the environmental lifecycle of synthetic chemicals is a critical aspect of green chemistry. The study of the environmental fate of organofluorine compounds is particularly important due to the strength and stability of the carbon-fluorine (C-F) bond. This stability often makes such compounds recalcitrant to degradation. nih.gov

Mechanistic studies on the transformation of aromatic nitriles in biological systems have shown that they can undergo metabolism through ring hydroxylation or, less commonly, direct hydrolysis of the nitrile group to an amide and then a carboxylic acid. chemimpex.com For fluorinated compounds, microbial degradation pathways are of great interest. While many fluorinated drugs are designed to be stable, microorganisms can evolve pathways to biotransform them, although this can sometimes lead to more toxic metabolites. nih.govresearchgate.net The strong electron-withdrawing nature of the fluorine atom generally makes the aromatic ring more resistant to oxidative degradation. The ultimate fate of such molecules in the environment depends on complex factors, including the potential for microbial communities to adapt and metabolize them over long periods. itrcweb.org Specific mechanistic studies on the environmental transformation of this compound are not widely available, but research on related fluorinated aromatics and aromatic nitriles provides a framework for predicting its potential environmental behavior.

Future Research Directions and Unexplored Avenues for 2 2 Fluoro 5 Methylphenyl Benzonitrile

Development of Novel and Sustainable Synthetic Methodologies for Derivatives

The synthesis of biaryl compounds has been revolutionized by transition-metal-catalyzed cross-coupling reactions. numberanalytics.comfiveable.me The most prominent and likely route to 2-(2-Fluoro-5-methylphenyl)benzonitrile and its derivatives is the Suzuki-Miyaura coupling. sandiego.edunih.gov This involves the reaction of an arylboronic acid with an aryl halide. Future research would logically focus on optimizing this transformation and exploring greener alternatives.

Key research avenues include:

Optimization of Catalytic Systems: Investigating various palladium catalysts, ligands, and bases to achieve high yields and purity under mild conditions. nih.govbeilstein-journals.org Modern catalysts that are effective at low loadings would be a primary focus to enhance the economic and environmental viability of the synthesis.

Sustainable Synthesis: Exploring alternative coupling methods that reduce reliance on precious metals and hazardous reagents. This includes developing transition-metal-free protocols, such as those using arylsulfonium salts or electrochemical methods, which can offer a greener approach to C-C bond formation. acs.orgmdpi.com The use of aqueous solvent systems is another hallmark of sustainable Suzuki reactions that warrants investigation. researchgate.net

Direct C-H Arylation: A highly attractive and atom-economical strategy involves the direct C-H arylation of a benzonitrile (B105546) substrate with a fluorinated aryl partner. semanticscholar.org This approach avoids the pre-functionalization required for traditional cross-coupling, representing a significant step forward in synthetic efficiency.

Table 1: Comparison of Potential Catalytic Systems for Biaryl Synthesis

| Catalyst | Base | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Aqueous Isopropanol | Well-established, suitable for undergraduate labs. | researchgate.net |

| Pd(OH)₂ | K₃PO₄ | Toluene (B28343)/Water | Effective for substituted bromobenzenes, mild conditions (65°C). | nih.gov |

| [NiCl₂(PhPEWO-F)] | N/A (Negishi Coupling) | THF | Highly selective for fluorinated biaryls. | nih.gov |

| None (Electrochemical) | N/A | Various | Transition-metal-free, driven by electricity. | mdpi.com |

Advanced Spectroscopic Characterization Techniques and In Situ Monitoring

A thorough characterization is essential to confirm the structure and purity of this compound. Future work should employ a suite of advanced spectroscopic techniques.

Multinuclear NMR Spectroscopy: While ¹H and ¹³C NMR are standard, ¹⁹F NMR will be an exceptionally powerful tool. The ¹⁹F chemical shift is highly sensitive to the local molecular environment, making it an exquisite probe for studying conformational changes (atropisomerism) around the biaryl bond and detecting subtle intermolecular interactions. researchgate.netacs.org

Vibrational and Electronic Spectroscopy: FT-IR spectroscopy will be used to identify key functional groups, particularly the characteristic C≡N stretch of the nitrile. rsc.org UV-Vis spectroscopy will provide information about the electronic transitions within the conjugated π-system of the biaryl structure.

In Situ Reaction Monitoring: To optimize synthetic protocols, techniques like process IR or Raman spectroscopy could be implemented. These methods allow for real-time tracking of reactant consumption and product formation, providing crucial data to understand reaction kinetics and identify the formation of any transient intermediates or byproducts without the need for sampling.

Table 2: Projected Spectroscopic Data for Characterization

| Technique | Expected Observation | Information Gained | Reference |

|---|---|---|---|

| ¹⁹F NMR | A single resonance with coupling to nearby protons. | Confirms presence of fluorine; sensitive probe of electronic environment. | researchgate.net |

| ¹³C NMR | Signals for C-F and C-CN with characteristic shifts and couplings. | Carbon skeleton confirmation. | researchgate.net |

| FT-IR | Strong absorption band around 2220-2240 cm⁻¹. | Confirmation of the nitrile (C≡N) functional group. | rsc.org |

| Mass Spectrometry | Precise mass-to-charge ratio for the molecular ion. | Confirmation of molecular formula. | beilstein-journals.org |

Deeper Mechanistic Insights from Synergistic Computational and Experimental Approaches

A synergy between computational modeling and experimental work will be crucial for unlocking a deeper understanding of this molecule's behavior.

Conformational Analysis: The rotation around the C-C single bond connecting the two aryl rings is a defining characteristic of biaryls. Computational methods, particularly Density Functional Theory (DFT), can be used to calculate the torsional energy profile and predict the rotational barrier. nih.gov This is critical for understanding whether the molecule can exist as stable atropisomers, a feature that depends heavily on the steric hindrance of ortho-substituents.

Electronic Structure Calculation: DFT studies can map the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key predictor of the molecule's electronic properties, reactivity, and potential utility in optoelectronic materials. acs.org

Reaction Mechanism Elucidation: Computational modeling can be used to investigate the detailed mechanisms of its synthesis, for example, by mapping the energy landscape of a palladium-catalyzed cross-coupling cycle. nih.gov This can help explain experimental outcomes and guide the rational design of more efficient catalysts.

Table 3: Key Parameters for Computational Investigation

| Parameter | Computational Method | Significance | Reference |

|---|---|---|---|

| Dihedral Angle (Torsional Profile) | DFT, MP2 | Determines the preferred 3D conformation and potential for atropisomerism. | nih.gov |

| Rotational Energy Barrier | DFT (Transition State Search) | Quantifies the energy required for rotation around the biaryl bond. | researchgate.net |

| HOMO/LUMO Energy Gap | DFT, TD-DFT | Predicts electronic properties, reactivity, and UV-Vis absorption. | acs.org |

Expansion into Novel Functional Materials and Devices with Tailored Properties

The unique combination of a nitrile group (electron-withdrawing) and a fluoro-methyl-phenyl group gives this biaryl scaffold properties that are highly desirable for advanced materials. numberanalytics.com

Liquid Crystals: Biaryl cores are common in liquid crystal displays. The rigidity of the scaffold, combined with the polarity introduced by the fluorine and nitrile groups, could lead to derivatives with useful mesophase behavior.

Organic Electronics: Fluorinated biaryls are increasingly used in organic electronics. numberanalytics.com Future research could explore the synthesis of oligomers or polymers from this compound derivatives for use as charge-transporting or emissive layers in Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs).

Advanced Polymers: The strong carbon-fluorine bond can impart high thermal stability and chemical resistance. numberanalytics.com Polymerized derivatives could find use in high-performance plastics or specialized coatings with low surface energy. The development of recyclable polymers from such building blocks is also a pertinent research direction. rsc.org

Table 4: Potential Applications in Materials Science

| Application Area | Enabling Molecular Properties | Reference |

|---|---|---|

| Liquid Crystals | Molecular rigidity, polarity, and defined aspect ratio. | fiveable.me |

| Organic Electronics (OLEDs, OFETs) | Tunable HOMO/LUMO levels, charge transport capabilities. | numberanalytics.com |

| High-Performance Polymers | Thermal stability (from C-F bond), chemical resistance. | numberanalytics.com |

| Fluorinated Surfaces/Coatings | Low surface energy, hydrophobicity. | numberanalytics.com |

Exploration in Chemical Biology for Molecular Tool Development and Target Validation (excluding clinical applications)

The structural features of this compound make it an interesting starting point for the design of molecular tools for chemical biology.

¹⁹F NMR Probes: As fluorine is virtually absent in biological systems, a ¹⁹F-labeled molecule can be detected by NMR with no background signal. acs.org Derivatives of this compound could be designed to bind to specific proteins, with changes in the ¹⁹F NMR signal reporting on binding events or conformational changes in the target biomolecule.

Scaffold for Bioactive Molecules: The nitrile group is a known pharmacophore that can act as a hydrogen bond acceptor or a bioisostere for other functional groups. nih.gov This compound could serve as a core fragment in fragment-based ligand discovery campaigns to develop inhibitors or modulators of enzyme activity for research purposes.

Fluorogenic Probes: It may be possible to design derivatives that are initially non-fluorescent but become fluorescent upon a specific biological event, such as an enzymatic reaction or binding to a target. acs.orgnih.gov This "turn-on" fluorescence is a powerful technique for wash-free imaging in cell biology.

Table 5: Potential Roles in Chemical Biology Research

| Role | Key Structural Feature | Principle of Operation | Reference |

|---|---|---|---|

| ¹⁹F NMR Probe | Fluorine atom | Detecting binding events via changes in the ¹⁹F chemical shift. | researchgate.netacs.org |

| Inhibitor Scaffold | Nitrile group, biaryl core | Mimicking interactions of natural ligands; acting as a bioisostere. | nih.gov |

| Fluorogenic Sensor | Entire conjugated system | Modulation of fluorescence (e.g., via TICT) upon target interaction. | acs.org |

Interdisciplinary Research with Emerging Technologies and Niche Applications

Looking further ahead, research on this compound and its derivatives could intersect with emerging technologies.

Biocatalysis: The use of enzymes to perform specific chemical transformations offers a highly selective and sustainable approach. numberanalytics.com Future work could explore the enzymatic synthesis of derivatives, for instance, using nitrile hydratases to convert the nitrile to an amide, or employing enzymes for selective C-H functionalization.

Flow Chemistry: Synthesizing derivatives using continuous flow reactors could offer improved safety, scalability, and control over reaction parameters compared to traditional batch processing. This is particularly relevant for potentially energetic or sensitive reactions.

Smart Materials: Derivatives could be incorporated into "smart" polymers or surfaces that respond to external stimuli such as light, pH, or temperature. The polar nature of the fluoro and nitrile groups could be harnessed to create materials with switchable properties.

By systematically pursuing these avenues of research, the scientific community can unlock the full potential of the this compound scaffold, transforming it from a chemical curiosity into a valuable component in the development of new technologies and scientific tools.

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Fluoro-5-methylphenyl)benzonitrile, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions such as bromination, Wittig olefination, or reductive amination. For example, bromination of o-cyanotoluene yields intermediates like 2-(bromomethyl)benzonitrile, which can undergo further functionalization . Characterization relies on NMR spectroscopy (¹H, ¹³C), HRMS , and IR spectroscopy to confirm structural integrity. In one protocol, reductive amination of 2-fluoro-5-formylbenzonitrile with propargylamine derivatives produced fluorinated benzonitriles, validated by δ 7.66–7.56 (m, 2H) in ¹H NMR and HRMS data (e.g., [M+H]⁺ calcd. 275.1754) .

Q. What spectroscopic techniques are critical for analyzing this compound and its derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Resolves aromatic proton environments and substituent effects (e.g., fluorine-induced deshielding at δ 7.17 ppm) .

- HRMS : Confirms molecular ion peaks and isotopic patterns (e.g., [M+H]⁺ for C₁₄H₁₀F₃N₂O₂) .